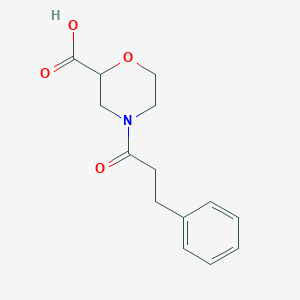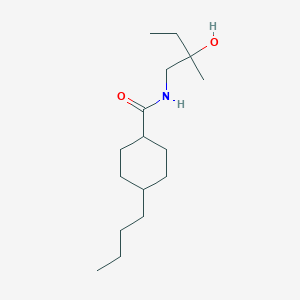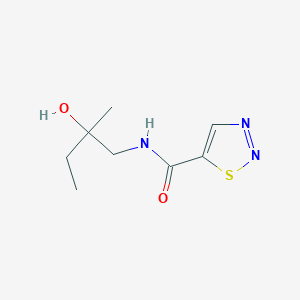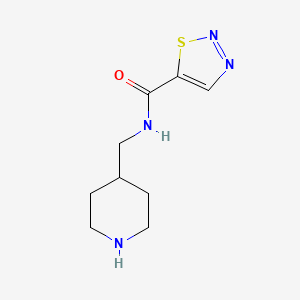
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid, also known as PPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PPC is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the morpholine ring.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and NF-κB, which are involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid. One potential direction is the development of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid derivatives with improved solubility and potency. Another potential direction is the investigation of the potential of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the study of the mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid could lead to the discovery of new targets for cancer therapy and inflammation.
Métodos De Síntesis
The synthesis of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to form the final product, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-(3-phenylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(7-6-11-4-2-1-3-5-11)15-8-9-19-12(10-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVKXYIDJQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)


![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)

![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)